2-CHLOROBENZYL (4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
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Overview
Description
2-Chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide is a chemical compound with the molecular formula C11H12ClN3S. This compound is part of the triazole family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide typically involves the reaction of 2-chlorobenzyl chloride with 4,5-dimethyl-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction
Chemical Reactions Analysis
2-Chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-Chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Materials Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Research: It is employed in studies investigating the biological activity of triazole derivatives, including their potential as enzyme inhibitors and anticancer agents.
Mechanism of Action
The mechanism of action of 2-chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide can be compared with other triazole derivatives, such as:
4-Chlorobenzyl (4,5-dimethyl-4H-1,2,4-triazol-3-yl) sulfide: Similar in structure but with a different substituent on the benzyl group.
4,5-Dimethyl-4H-1,2,4-triazol-3-yl sulfide: Lacks the chlorobenzyl group, which may affect its biological activity and chemical reactivity.
1,2,4-Triazole derivatives: A broad class of compounds with diverse applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8-13-14-11(15(8)2)16-7-9-5-3-4-6-10(9)12/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJASQVPMLXMHOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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